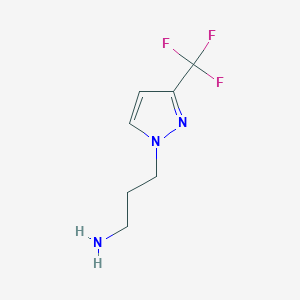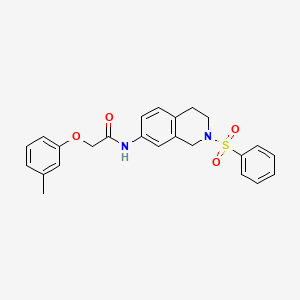![molecular formula C12H11Cl2NO B2405711 4,6-ジクロロ-2-[(ジメチルアミノ)メチレン]-1-インダノン CAS No. 320419-47-4](/img/structure/B2405711.png)
4,6-ジクロロ-2-[(ジメチルアミノ)メチレン]-1-インダノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity. It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an indanone core, making it a valuable compound for studying chemical reactions and developing new compounds.
科学的研究の応用
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .
Biochemical Pathways
It’s known that related compounds can inhibit the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes .
Pharmacokinetics
The compound’s molecular weight is 25613, which is within the range generally favorable for oral bioavailability .
Result of Action
Related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .
生化学分析
Biochemical Properties
Cellular Effects
The cellular effects of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone are not fully understood. Related compounds, such as 2-amino-4,6-dichloropyrimidines, have been found to inhibit immune-activated nitric oxide production . This suggests that 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is not fully elucidated. It’s known that related compounds, such as 2-amino-4,6-dichloropyrimidines, inhibit immune-activated nitric oxide production . This suggests that 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indanone derivatives and chlorinating agents.
Chlorination: The indanone core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 6 positions.
Dimethylamino Group Introduction: The dimethylamino group is introduced through a reaction with dimethylamine, often in the presence of a base like sodium hydroxide.
Methylene Group Addition: The final step involves the addition of a methylene group, typically achieved using formaldehyde or a similar reagent.
Industrial Production Methods
In industrial settings, the production of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the indanone core.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted indanone derivatives with various functional groups replacing the chlorine atoms.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-[(dimethylamino)methylene]pyrimidine: Similar in structure but with a pyrimidine core instead of an indanone core.
4,6-Dichloro-2-[(dimethylamino)methylene]benzene: Contains a benzene ring instead of an indanone core.
Uniqueness
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is unique due to its indanone core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for studying specific reactions and developing new compounds with desired characteristics.
特性
IUPAC Name |
(2E)-4,6-dichloro-2-(dimethylaminomethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-15(2)6-7-3-9-10(12(7)16)4-8(13)5-11(9)14/h4-6H,3H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKVVQLXMBFLII-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2405636.png)
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)



![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)




